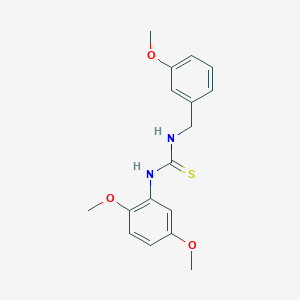
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which plays a role in inflammation. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can inhibit the proliferation of cancer cells and induce apoptosis. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to exhibit anti-inflammatory and antioxidant properties. In vivo studies have shown that N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and modulate cellular signaling pathways. However, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea also has limitations, including its potential toxicity and safety concerns. Careful consideration should be given to the dosage and administration of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea. One area of research is the development of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea as a potential therapeutic agent for cancer, diabetes, and cardiovascular diseases. Another area of research is the study of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea's mechanism of action and its role in modulating cellular signaling pathways. Further studies are also needed to determine the safety and toxicity profiles of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea and its potential side effects.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been synthesized through various methods, and its mechanism of action has been studied extensively. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties and has potential therapeutic applications. Further studies are needed to determine the safety and toxicity profiles of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea and its potential side effects.
Synthesemethoden
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with 3-methoxybenzyl isothiocyanate. Another method involves the reaction of 2,5-dimethoxyaniline with 3-methoxybenzyl chloride followed by the reaction with thiourea. The purity of N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea can be increased through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied in various scientific fields, including pharmacology, biochemistry, and toxicology. N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. In pharmacology, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its potential therapeutic effects on cancer, diabetes, and cardiovascular diseases. In biochemistry, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its ability to inhibit the activity of certain enzymes and its role in modulating cellular signaling pathways. In toxicology, N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its potential toxicity and safety profiles.
Eigenschaften
Produktname |
N-(2,5-dimethoxyphenyl)-N'-(3-methoxybenzyl)thiourea |
|---|---|
Molekularformel |
C17H20N2O3S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-6-4-5-12(9-13)11-18-17(23)19-15-10-14(21-2)7-8-16(15)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
InChI-Schlüssel |
WNWXAQPJXZPNJV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC(=CC=C2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)

![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)





